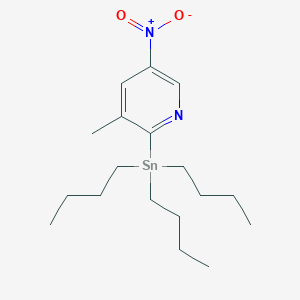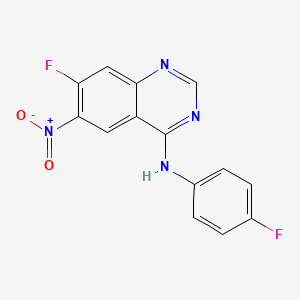![molecular formula C14H12O3 B13690185 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is a complex organic compound characterized by its unique structure, which includes a naphtho-dioxin core with two methyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthol derivatives with suitable reagents can lead to the formation of the dioxin ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. detailed industrial methods are often proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxine: Shares a similar core structure but differs in the position of methyl groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have a similar naphtho-dioxin core but with different functional groups and properties.
Uniqueness: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3,3-dimethylbenzo[f][1,3]benzodioxin-1-one |
InChI |
InChI=1S/C14H12O3/c1-14(2)16-11-8-7-9-5-3-4-6-10(9)12(11)13(15)17-14/h3-8H,1-2H3 |
InChI-Schlüssel |
QNBUFCNSOSOEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C3=CC=CC=C3C=C2)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)



![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)

![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)



